1-(1-Aminocyclobutyl)-2-methylprop-2-en-1-one
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Overview
Description
1-(1-Aminocyclobutyl)-2-methylprop-2-en-1-one is an organic compound characterized by a cyclobutane ring with an amino group and a methylprop-2-en-1-one moiety
Preparation Methods
The synthesis of 1-(1-Aminocyclobutyl)-2-methylprop-2-en-1-one can be achieved through several synthetic routes. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . Industrial production methods may involve semi-recombinant techniques combining recombinant expression and chemical peptide synthesis .
Chemical Reactions Analysis
1-(1-Aminocyclobutyl)-2-methylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of suitable nucleophiles.
Cyclization: Intramolecular cyclization can be achieved under specific conditions to form different cyclic structures.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1-Aminocyclobutyl)-2-methylprop-2-en-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological processes and as a precursor for biologically active molecules.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1-Aminocyclobutyl)-2-methylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act as a modulator of enzyme activity or as a ligand for certain receptors.
Comparison with Similar Compounds
1-(1-Aminocyclobutyl)-2-methylprop-2-en-1-one can be compared with other similar compounds, such as:
1-Aminocyclopropane-1-carboxylic acid: A precursor of the plant hormone ethylene, involved in various plant growth processes.
Cyclobutanemethanol: Another cyclobutane derivative with different functional groups and applications.
Cycloalkanes: A class of cyclic hydrocarbons with varying ring sizes and substituents
The uniqueness of this compound lies in its specific structural features and the presence of both an amino group and a methylprop-2-en-1-one moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H13NO |
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Molecular Weight |
139.19 g/mol |
IUPAC Name |
1-(1-aminocyclobutyl)-2-methylprop-2-en-1-one |
InChI |
InChI=1S/C8H13NO/c1-6(2)7(10)8(9)4-3-5-8/h1,3-5,9H2,2H3 |
InChI Key |
ZZRHETLJJHXPPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)C1(CCC1)N |
Origin of Product |
United States |
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